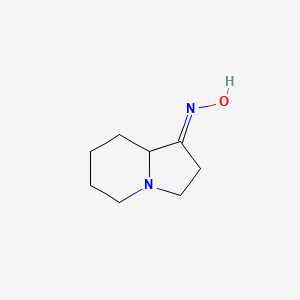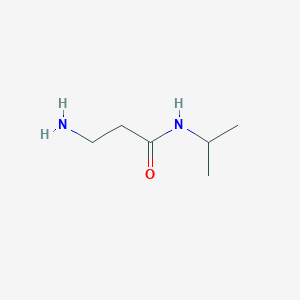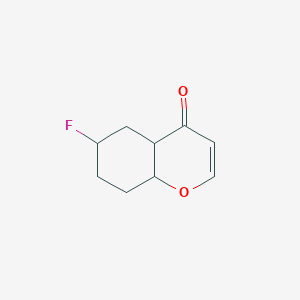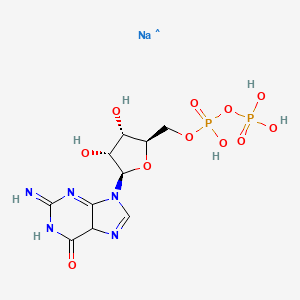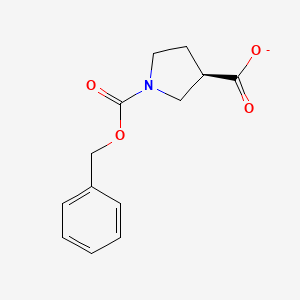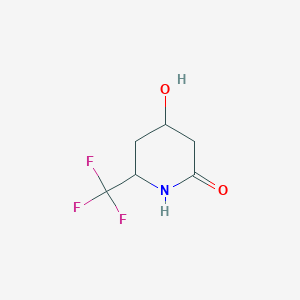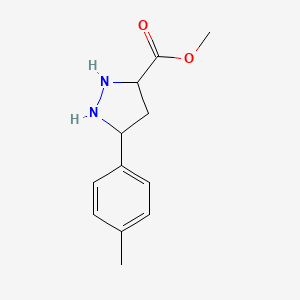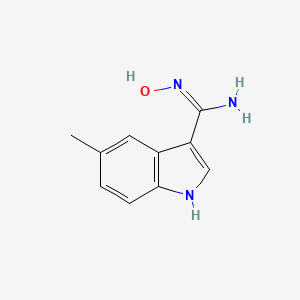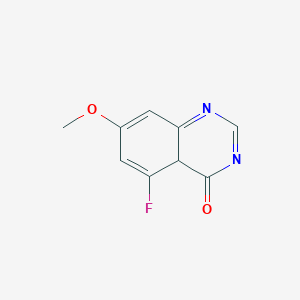
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a chemical compound with the molecular formula C₈H₁₀BrNO₂ It is a brominated derivative of benzoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the bromination of a precursor benzoxazole compound. One common method is the bromination of 3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while oxidation can introduce hydroxyl or carbonyl groups into the molecule.
Aplicaciones Científicas De Investigación
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one: The non-brominated parent compound, which lacks the bromine atom.
5-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: A chlorinated analogue with similar properties but different reactivity.
5-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: A fluorinated derivative with distinct electronic and steric effects.
Uniqueness
5-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with molecular targets. Additionally, the bromine atom’s size and electronegativity can affect the compound’s overall stability and reactivity compared to its halogenated analogues.
Propiedades
Fórmula molecular |
C7H10BrNO2 |
|---|---|
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
5-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10BrNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h4-6H,1-3H2,(H,9,10) |
Clave InChI |
CBDVDPQYGAIUMY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1Br)C(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


